molecular formula C5H5F3O2 B7855595 3-(Trifluoromethyl)crotonic acid

3-(Trifluoromethyl)crotonic acid

Cat. No.: B7855595
M. Wt: 154.09 g/mol
InChI Key: QRRCTLYMABZQCS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)crotonic acid (CAS 69056-67-3) is a fluorinated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . Its IUPAC name is (Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid, indicating a Z-configuration at the double bond. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing effects, enhancing the compound's acidity and stability .

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCTLYMABZQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274095
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69056-67-3, 93404-33-2
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101274095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)crotonic acid typically involves the reaction of 2-butenoic acid derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the crotonic acid structure .

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)crotonic acid often employs continuous flow processes to ensure high yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to facilitate the efficient incorporation of the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-(Trifluoromethyl)crotonic acid is utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for:

  • Electrophilic Substitution Reactions : The compound can act as a superacid catalyst for electrophilic substitution, allowing for the efficient synthesis of trifluoromethylated dihydrochalcones and aryl vinyl ketones .
  • Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of crotonic acid, including those with trifluoromethyl substitutions, exhibit significant biological activity:

  • Anti-inflammatory Effects : Studies have shown that compounds derived from crotonic acid can have anti-inflammatory effects in animal models, particularly in treating conditions like asthma and allergic rhinitis . For instance, the combination of crotonic acid with gluconic acid demonstrated enhanced control over inflammation in asthmatic mice.
  • Antiproliferative Activity : Certain derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Materials Science

In materials science, 3-(trifluoromethyl)crotonic acid can be incorporated into polymers and coatings due to its unique properties:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for harsh environments.
  • Coatings : Its use in coatings can provide hydrophobic properties, which are beneficial for protective applications.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study highlighted the use of 3-(trifluoromethyl)crotonic acid in synthesizing various trifluoromethylated compounds through electrophilic activation. This method showcased the efficiency of using superacid conditions to facilitate reactions that would otherwise require harsher conditions .

Case Study 2: Anti-inflammatory Applications

Research involving animal models demonstrated that treatments with crotonic acid derivatives significantly reduced inflammation markers in subjects with induced asthma. The study concluded that these compounds could be developed further for therapeutic use against respiratory conditions .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)crotonic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate biological activities, making the compound valuable in drug design and development .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 3-(Trifluoromethyl)crotonic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
3-(Trifluoromethyl)crotonic acid C₅H₅F₃O₂ 154.09 -CF₃, carboxylic acid (Z-isomer) Friedel-Crafts acylation; drug intermediates
Ethyl 4,4,4-trifluorocrotonate C₆H₇F₃O₂ 168.11 -CF₃, ethyl ester Hydrolysis to acid; ester-based reactions
3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid C₁₀H₆ClF₃O₂ 250.61 -CF₃, 4-Cl-phenyl (E-isomer) Enhanced steric hindrance; specialty synthesis
3-(Trifluoromethyl)cinnamic acid C₁₀H₇F₃O₂ 216.16 -CF₃, phenyl group Conjugation stabilization; material science
Crotonic acid (non-fluorinated) C₄H₆O₂ 86.09 -H (no CF₃) Lower acidity; limited thermal stability

Key Differences and Trends

  • Acidity: The -CF₃ group in 3-(Trifluoromethyl)crotonic acid lowers its pKa compared to non-fluorinated crotonic acid due to strong inductive electron withdrawal .
  • Isomerism : The Z/E configuration affects reactivity. For example, Z-isomers (like 3-(Trifluoromethyl)crotonic acid) may exhibit different steric and electronic profiles compared to E-isomers (e.g., 3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid) .
  • Derivatives : Ester derivatives (e.g., ethyl or methyl esters) are less reactive toward electrophiles but more amenable to nucleophilic substitution or hydrolysis .
  • Substituent Effects : Bulky aryl groups (e.g., 3-(4-tert-Butylphenyl)-4,4,4-trifluoro-(E)-crotonic acid) reduce solubility in polar solvents but enhance thermal stability .

Biological Activity

3-(Trifluoromethyl)crotonic acid, a compound with the molecular formula C5H5F3O2C_5H_5F_3O_2, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide an in-depth overview of its biological effects.

  • Molecular Weight : 154.09 g/mol
  • CAS Number : 69056-67-3
  • Synonyms : Beta-trifluoromethylcrotonic acid, 4,4,4-trifluoro-3-methyl-but-2-enoic acid

Biological Activity Overview

The biological activity of 3-(trifluoromethyl)crotonic acid can be analyzed through various studies that highlight its effects on different biological systems. Key areas of interest include:

  • Anti-inflammatory Effects :
    • A study demonstrated that derivatives of crotonic acid, including those with trifluoromethyl groups, exhibited significant anti-inflammatory properties in animal models. Specifically, the combination of crotonic acid and gluconic acid showed enhanced control over inflammation in asthmatic mice by reducing goblet cell hyperplasia and perivascular inflammation .
  • Cytotoxicity and Antiproliferative Activity :
    • Research utilizing the MTT assay has indicated that certain trifluoromethylated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested for their ability to inhibit cell proliferation in hepatoma and fibroblast cells .
  • Respiratory Effects :
    • Exposure to 3-(trifluoromethyl)crotonic acid has been linked to respiratory issues in some studies. Reactive airways dysfunction syndrome (RADS) was noted as a potential consequence of exposure to high concentrations of this compound, leading to asthma-like symptoms .

Case Study 1: Anti-inflammatory Effects in Asthma Models

A controlled experiment involving BALB/c mice assessed the efficacy of crotonic acid in managing allergic rhinitis and asthma. The study involved nebulizing treatments with crotonic acid and measuring outcomes such as total IgE levels and histamine release. Results indicated that treatment significantly reduced inflammatory markers compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

In vitro studies employed the MTT assay to evaluate the cytotoxic effects of 3-(trifluoromethyl)crotonic acid on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced goblet cell hyperplasia in asthmatic models
CytotoxicityDose-dependent inhibition of cell viability
Respiratory effectsPotential for RADS and asthma-like symptoms

Q & A

Q. Key considerations :

  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalytic systems (e.g., palladium or copper) for C–CF₃ bond formation .

Basic: What analytical techniques are critical for characterizing 3-(Trifluoromethyl)crotonic acid?

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Distinct signals for the α,β-unsaturated carboxylic acid protons (δ 6.5–7.5 ppm for vinyl protons; δ 12–14 ppm for COOH). Trifluoromethyl groups show splitting patterns due to coupling with fluorine .
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF₃ group .

Q. Infrared (IR) Spectroscopy :

  • Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C–F stretch) .

Q. High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity, especially for isolating isomers (E/Z) .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The CF₃ group is strongly electron-withdrawing, which:

  • Activates the α,β-unsaturated system toward nucleophilic attacks (e.g., Michael additions) but deactivates electrophilic substitution .
  • Stabilizes intermediates in transition-metal-catalyzed reactions (e.g., Suzuki coupling), though steric hindrance may reduce yields .

Case study : In palladium-catalyzed couplings, CF₃-substituted crotonic acids show slower reaction kinetics compared to non-fluorinated analogs, requiring higher catalyst loadings or elevated temperatures .

Advanced: How can researchers resolve contradictions in spectroscopic data for trifluoromethyl crotonic acid derivatives?

Discrepancies in NMR or IR data often arise from:

  • Rotameric equilibria : Low-temperature NMR (e.g., -40°C) can freeze conformational changes, clarifying splitting patterns .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO-d₆) stabilize carboxylic acid dimers, shifting proton signals .
  • Isomeric mixtures : Use chiral columns in HPLC or NOESY NMR to distinguish E/Z isomers .

Example : Conflicting ¹H NMR integrals for vinyl protons may indicate isomerization during analysis; monitoring spectra over time or under inert atmospheres can mitigate this .

Advanced: What strategies improve the thermal stability of 3-(Trifluoromethyl)crotonic acid during reactions?

Thermal decomposition (observed at >150°C) is mitigated by:

  • Protecting group strategies : Converting the carboxylic acid to methyl esters or tert-butyl esters reduces decarboxylation .
  • Low-temperature catalysis : Reactions performed at 0–50°C minimize degradation .
  • Additives : Radical inhibitors (e.g., BHT) suppress free-radical pathways that lead to decomposition .

Methodological: How can researchers optimize regioselectivity in functionalizing 3-(Trifluoromethyl)crotonic acid?

Q. Directing group approaches :

  • Carboxylic acid as a directing group : Use transition metals (e.g., Pd) to facilitate ortho-functionalization of the aromatic ring (if present) .
  • Decarboxylative coupling : Remove COOH via silver or copper catalysts to generate trifluoromethyl alkenes for further functionalization .

Computational guidance : DFT calculations predict favorable sites for electrophilic attack, such as the β-position of the crotonic acid backbone .

Methodological: What are best practices for handling discrepancies in reported melting points or solubility data?

  • Purification protocols : Recrystallize from hexane/ethyl acetate mixtures to remove impurities affecting melting points .
  • Solubility testing : Use standardized solvents (e.g., DMSO, THF) under controlled temperatures. Note that trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., HFIP) .

Documentation : Report solvent systems, heating rates, and equipment calibration details to align with literature .

Advanced: How does the trifluoromethyl group impact biological activity in medicinal chemistry applications?

  • Lipophilicity : CF₃ increases logP, enhancing membrane permeability.
  • Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .
  • Case study : Trifluoromethyl crotonic acid derivatives exhibit inhibitory activity against enzymes like histone deacetylases (HDACs), with IC₅₀ values correlating with substituent position .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)crotonic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)crotonic acid

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